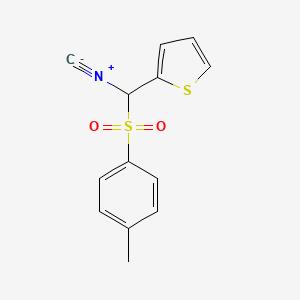
1-Thiophen-2-YL-1-tosylmethyl isocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thiophen-2-YL-1-tosylmethyl isocyanide is an organic compound with the molecular formula C13H11NO2S2 and a molecular weight of 277.36 g/mol . This compound is characterized by the presence of a thiophene ring, a tosyl group, and an isocyanide functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Thiophen-2-YL-1-tosylmethyl isocyanide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and tosylmethyl isocyanide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the starting materials.
Industrial Production: Industrial production methods may involve large-scale reactions in specialized reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Thiophen-2-YL-1-tosylmethyl isocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-Thiophen-2-YL-1-tosylmethyl isocyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Thiophen-2-YL-1-tosylmethyl isocyanide involves its interaction with molecular targets such as enzymes and receptors. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-Thiophen-2-YL-1-tosylmethyl isocyanide can be compared with other similar compounds, such as:
1-Furan-2-YL-1-tosylmethyl isocyanide: Similar in structure but contains a furan ring instead of a thiophene ring.
1-Pyridin-2-YL-1-tosylmethyl isocyanide: Contains a pyridine ring, offering different chemical properties and reactivity.
1-Benzyl-1-tosylmethyl isocyanide: Features a benzyl group, leading to variations in its chemical behavior.
Each of these compounds has unique properties and applications, with this compound standing out due to its specific reactivity and potential biological activities.
Properties
Molecular Formula |
C13H11NO2S2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-[isocyano-(4-methylphenyl)sulfonylmethyl]thiophene |
InChI |
InChI=1S/C13H11NO2S2/c1-10-5-7-11(8-6-10)18(15,16)13(14-2)12-4-3-9-17-12/h3-9,13H,1H3 |
InChI Key |
KWHKWYFZQRSNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CS2)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















